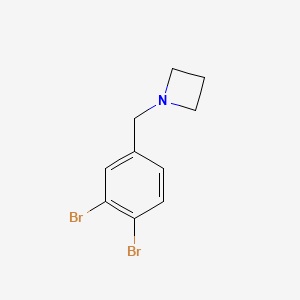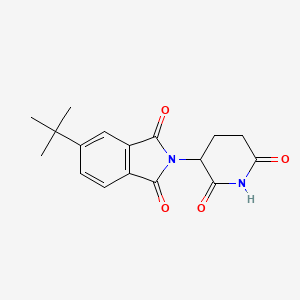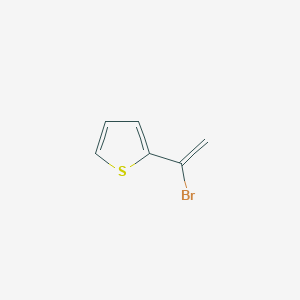
O-(3-Chloro-4-fluorophenyl)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(3-Chloro-4-fluorophenyl)hydroxylamine: is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of O-(3-Chloro-4-fluorophenyl)hydroxylamine typically involves the reduction of nitro compounds. One common method includes the reduction of 3-chloro-4-fluoronitrobenzene using zinc dust in the presence of ammonium chloride at elevated temperatures to yield the corresponding hydroxylamine .
Industrial Production Methods: Industrial production methods for this compound may involve similar reduction processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalytic hydrogenation is also explored to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: O-(3-Chloro-4-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso compounds.
Reduction: It can be further reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: O-(3-Chloro-4-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways involving hydroxylamine derivatives.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of O-(3-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery and development .
Vergleich Mit ähnlichen Verbindungen
- 3-Chloro-4-fluorophenylboronic acid
- 3-Hydroxy-3-(2-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
- 3-Hydroxy-3-(3-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
- 3-Hydroxy-3-(4-methylphenyl)-1-(3-chloro-4-fluorophenyl)triazene
Uniqueness: O-(3-Chloro-4-fluorophenyl)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine functional group. This combination imparts distinct reactivity and potential for diverse applications in various fields .
Eigenschaften
Molekularformel |
C6H5ClFNO |
|---|---|
Molekulargewicht |
161.56 g/mol |
IUPAC-Name |
O-(3-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(10-9)1-2-6(5)8/h1-3H,9H2 |
InChI-Schlüssel |
IUYIDUKXDCRFFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1ON)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybenzo[f]isoquinoline](/img/structure/B15334983.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)
![(R)-N-[(1S)-1-Ferrocenylethyl-2-(diphenylphosphino)ethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15335003.png)





![2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)

![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
![2-[3-(Trifluoromethoxy)phenyl]-1H-indene-1,3(2H)-dione](/img/structure/B15335066.png)

